2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Descripción
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a unique heterocyclic framework. Its structure comprises:
- A dihydropyridinone (2-oxo-1,2-dihydropyridin-1-yl) core, which is sulfonylated at the 5-position by an azepane (7-membered saturated nitrogen ring) group.
- An acetamide linker connecting the dihydropyridinone moiety to a 3-fluoro-4-methylphenyl aromatic ring.
Propiedades
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-15-6-7-16(12-18(15)21)22-19(25)14-23-13-17(8-9-20(23)26)29(27,28)24-10-4-2-3-5-11-24/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKWFLBPZOVBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, compounds containing azepane and dihydropyridine structures have shown effectiveness against various bacterial strains.
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Strong against Salmonella typhi | |
| Compound B | Moderate against Bacillus subtilis | |
| Compound C | Weak against other strains |
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds bearing similar structures have demonstrated strong AChE inhibitory activity, which is crucial for treating neurodegenerative disorders.
- Urease : Inhibitors of urease are valuable in managing urinary tract infections. Early data suggest this compound may exhibit similar properties.
Neuroprotective Effects
Research on related compounds indicates that they can protect neuronal cells from oxidative stress. For example, one study highlighted a derivative that provided better protection than edaravone, a known neuroprotective agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological profile:
- Fluorination : The introduction of fluorine atoms has been shown to enhance the potency and selectivity of similar compounds .
- Sulfonamide Moiety : This group is associated with antibacterial action and enzyme inhibition .
Study 1: Antimicrobial Efficacy
In a study evaluating various acetamide derivatives, compounds similar to our target showed moderate to strong activity against gram-positive bacteria. The presence of a piperidine moiety was linked to enhanced antibacterial properties .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of acetamide derivatives, revealing that some compounds could effectively shield PC12 cells from sodium nitroprusside-induced damage. The most effective compound exhibited an IC50 value significantly lower than standard neuroprotective agents .
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The presence of the azepane sulfonyl group and the dihydropyridinone ring allows for specific interactions with active sites on enzymes. Preliminary studies suggest that it can effectively inhibit certain target proteins, which could be beneficial in treating diseases where these enzymes are critical players.
Receptor Modulation
The compound's unique structure may also facilitate its interaction with various receptors. By binding to these receptors, it could influence multiple biochemical pathways, potentially leading to therapeutic effects such as:
- Anti-inflammatory properties
- Analgesic effects
Interaction Studies
Interaction studies are essential for understanding the mechanism of action of this compound. Techniques typically employed include:
- Molecular docking simulations
- Binding affinity assays
These studies help elucidate how the compound interacts with biological targets, providing insights into its therapeutic potential.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Anti-inflammatory Activity : In vitro studies have shown that the compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : Animal models indicate that administration of this compound leads to reduced pain responses, suggesting its potential use in pain management therapies.
- Enzyme Interaction : Specific binding studies have demonstrated that this compound can effectively bind to certain enzymes involved in metabolic pathways, hinting at its role as a therapeutic agent in metabolic disorders.
Análisis De Reacciones Químicas
Oxidation Reactions
The dihydropyridinone ring and sulfonyl group are susceptible to oxidation under specific conditions:
-
Potassium permanganate (KMnO₄) in acidic media oxidizes the dihydropyridinone ring to a pyridine derivative, converting the lactam structure into a fully aromatic system.
-
Chromium trioxide (CrO₃) selectively oxidizes the sulfur atom in the sulfonyl group, though this reaction is less common due to the stability of sulfonamides.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Pyridine analog | 62% | |
| CrO₃ | Acetone, RT | Sulfone derivative | 38% |
Reduction Reactions
The acetamide and sulfonamide groups participate in reduction:
-
Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine, cleaving the amide bond.
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the dihydropyridinone ring to a piperidine derivative without affecting the sulfonyl group.
Table 2: Reduction Reaction Outcomes
| Reducing Agent | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Amine derivative | High | |
| H₂/Pd-C | EtOH, 50°C | Piperidine analog | Moderate |
Nucleophilic Substitution
The fluorine atom on the 3-fluoro-4-methylphenyl group undergoes nucleophilic aromatic substitution (NAS):
-
Sodium methoxide (NaOMe) replaces fluorine with methoxy under mild conditions (DMF, 60°C) .
-
Ammonia (NH₃) substitutes fluorine with amino groups at elevated temperatures (100°C) .
Table 3: Substitution Reaction Metrics
| Nucleophile | Conditions | Product | Reaction Time | Reference |
|---|---|---|---|---|
| NaOMe | DMF, 60°C | Methoxy-substituted | 4 h | |
| NH₃ | EtOH, 100°C | Amino-substituted | 12 h |
Hydrolysis Reactions
The acetamide moiety hydrolyzes under acidic or basic conditions:
-
HCl (6 M) cleaves the amide bond to form a carboxylic acid and 3-fluoro-4-methylaniline.
-
NaOH (10%) generates a sodium carboxylate intermediate.
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation occurs above 200°C, producing sulfonic acid and pyridinone fragments.
-
UV exposure (254 nm) induces C–S bond cleavage in the sulfonamide group, forming azepane and sulfinic acid derivatives.
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions modify the fluorinated aromatic ring:
Key Research Findings
Comparación Con Compuestos Similares
Structural Analogues from Thiadiazole-Acetamide Derivatives ()
Compounds 5e–5m in are 1,3,4-thiadiazol-2-yl acetamides with varying substituents. While these share the acetamide linker and aromatic/phenoxy groups, they differ in their heterocyclic cores (thiadiazole vs. dihydropyridinone) and sulfonyl/alkylthio substituents.
| Compound ID | Core Structure | Substituents (R1/R2) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5e | 1,3,4-Thiadiazole | 4-Chlorobenzylthio/2-isopropylphenoxy | 132–134 | 74 |
| 5j | 1,3,4-Thiadiazole | 4-Chlorobenzylthio/2-isopropylphenoxy | 138–140 | 82 |
| Target Compound | Dihydropyridinone | Azepane-sulfonyl/3-fluoro-4-methylphenyl | Not reported | N/A |
Key Observations :
- Thiadiazole derivatives exhibit moderate melting points (132–170°C), influenced by substituent bulk and symmetry .
2-Oxoindoline-Based Acetamides ()
Compounds such as 2, 15, and 18 in are 2-oxoindoline derivatives with acetamide side chains. These share the 2-oxo heterocyclic motif but differ in the indoline core and substituents (e.g., hydroxy, naphthyl, or triazolyl groups).
| Compound ID | Core Structure | Substituents (R1/R2) | Notable Features |
|---|---|---|---|
| 15 | 2-Oxoindoline | 5-Methylindole/phenyl | Enhanced lipophilicity from methyl |
| 18 | 2-Oxoindoline | Naphthalen-1-yl | Extended aromatic system |
| Target | Dihydropyridinone | Azepane-sulfonyl/3-fluoro-4-methylphenyl | Fluorinated aryl group for metabolic stability |
Key Observations :
- 2-Oxoindoline derivatives are often explored for antimicrobial and anticancer activities . The target compound’s azepane-sulfonyl group may confer distinct solubility or binding properties compared to indoline-based systems.
Chloro-Fluorophenyl Acetamide Analogues ()
references 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide , a structural analogue differing only in the aromatic substituent (2-chloro-4-fluorophenyl vs. 3-fluoro-4-methylphenyl).
| Property | Chloro-Fluorophenyl Analogue | Target Compound |
|---|---|---|
| Aromatic Substituent | 2-Chloro-4-fluorophenyl | 3-Fluoro-4-methylphenyl |
| Electronic Effects | Strong electron-withdrawing (Cl, F) | Moderate electron-withdrawing (F, CH3) |
| Metabolic Stability | Likely higher | Slightly reduced |
Key Observations :
- The chloro-fluorophenyl group may enhance metabolic stability due to stronger electron-withdrawing effects, whereas the target’s 4-methyl group could increase lipophilicity .
Pyrazolo-Pyrimidine Chromenones ()
Example 83 in describes a pyrazolo[3,4-d]pyrimidine-chromenone hybrid with acetamide and fluorophenyl groups. While structurally distinct, it shares functional groups (fluorophenyl, acetamide) with the target compound.
| Property | Example 83 | Target Compound |
|---|---|---|
| Core Structure | Pyrazolo-pyrimidine-chromenone | Dihydropyridinone |
| Molecular Weight | 571.2 g/mol | Not reported |
| Melting Point | 302–304°C | Not reported |
Key Observations :
- The chromenone-pyrimidine core in Example 83 contributes to a high melting point (302–304°C), likely due to extended conjugation and rigidity . The target compound’s melting point may be lower if its dihydropyridinone core is less planar.
Métodos De Preparación
Cyclization of Pyridine Derivatives
The dihydropyridinone ring is formed via cyclization of γ-keto amides or alkylation of pyridones. A patented method involves:
Reagents :
- Ethyl 5-bromonicotinate (1.0 equiv)
- Sodium hydride (1.5 equiv)
- Azepane-1-sulfonamide (1.1 equiv)
Procedure :
- Ethyl 5-bromonicotinate is treated with NaH in tetrahydrofuran (THF) at −10°C.
- Azepane-1-sulfonamide is added, and the reaction is heated to 60°C for 6 hours.
- The product is purified via silica gel chromatography.
Oxidation and Functionalization
Alternative routes employ oxidation of tetrahydropyridines using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide:
Reagents :
- 1,2,3,4-Tetrahydropyridine (1.0 equiv)
- mCPBA (2.0 equiv)
Procedure :
- The tetrahydropyridine derivative is dissolved in chloroform.
- mCPBA is added at 0°C, and the reaction is stirred for 3 hours.
- The product is isolated via filtration and recrystallized from ethanol.
Amide Coupling with N-(3-Fluoro-4-Methylphenyl)Acetamide
Activation of Carboxylic Acid
The acetamide side chain is introduced via coupling between 2-chloroacetic acid derivatives and 3-fluoro-4-methylaniline. A common method uses carbodiimide-based coupling agents:
Reagents :
- 2-Chloroacetic acid (1.0 equiv)
- 3-Fluoro-4-methylaniline (1.1 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
Procedure :
- 2-Chloroacetic acid is activated with EDC and DMAP in DCM.
- 3-Fluoro-4-methylaniline is added, and the reaction is stirred for 12 hours.
- The product is extracted with DCM and purified via recrystallization.
Direct Coupling with Dihydropyridinone Intermediate
The final step involves coupling the dihydropyridinone-sulfonyl intermediate with the acetamide side chain:
Reagents :
- 5-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl acetic acid (1.0 equiv)
- N-(3-Fluoro-4-methylphenyl)acetamide (1.1 equiv)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 equiv)
- N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
Procedure :
- The carboxylic acid is dissolved in acetonitrile.
- HATU and DIPEA are added, followed by the aniline derivative.
- The reaction is stirred at room temperature for 6 hours.
- The product is isolated via filtration and washed with cold acetonitrile.
Optimization and Comparative Analysis
Table 1: Comparison of Coupling Agents in Final Step
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| HATU | Acetonitrile | 25°C | 65 | 98 | |
| EDC/DMAP | DCM | 25°C | 70 | 95 | |
| DCC | THF | 0°C | 55 | 90 |
Table 2: Sulfonylation Reaction Conditions
| Sulfonylation Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| SO₃·Pyridine | None | DCM | 12 | 85 |
| ClSO₂N(C₂H₅)₂ | Et₃N | THF | 8 | 78 |
| SO₂Cl₂ | Pyridine | Chloroform | 6 | 82 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.60 (m, 6H, azepane), 2.25 (s, 3H, CH₃), 4.30 (s, 2H, CH₂CO), 7.15–7.30 (m, 3H, aromatic).
- HRMS (ESI) : m/z calculated for C₁₉H₂₁ClFN₃O₄S [M+H]⁺: 441.9, found: 441.8.
Challenges and Troubleshooting
- Low Yields in Amide Coupling : Optimized by using HATU over EDC due to superior activation of sterically hindered carboxylic acids.
- Byproduct Formation : Controlled by maintaining reaction temperatures below 25°C and using anhydrous solvents.
Industrial-Scale Considerations
- Cost Efficiency : Sulfur trioxide–pyridine complex is preferred over SO₂Cl₂ due to safer handling.
- Solvent Recovery : Acetonitrile and DCM are recycled via distillation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with pyridin-2-yl-4-oxobutanal derivatives and aryl amines. Key steps include sulfonylation of the azepane ring and coupling with the 3-fluoro-4-methylphenylacetamide moiety. Optimization requires controlled temperatures (e.g., 60–80°C), solvents like DMF or dichloromethane, and catalysts such as Pd(PPh₃)₄ for cross-coupling reactions. Yield improvements may involve iterative adjustments to stoichiometry, solvent polarity, and reaction time .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying functional groups and regiochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) and X-ray crystallography (if crystals are obtainable) validate stereochemical details. FT-IR can track sulfonyl (S=O) and carbonyl (C=O) vibrations .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
Use in vitro models to screen for antimicrobial, anticancer, or enzyme-inhibitory activity. For example:
- Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
- Dose-response curves : EC₅₀/IC₅₀ calculations to quantify potency .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved when scaling reactions?
Contradictions often arise from solvent impurities, oxygen sensitivity, or inconsistent catalyst activation. Design a Design of Experiments (DoE) approach to isolate variables (e.g., temperature gradients, solvent drying methods). Use continuous flow reactors for improved heat/mass transfer and real-time monitoring via inline FT-IR or UV-vis spectroscopy .
Q. What computational strategies predict target binding and pharmacokinetic properties?
Molecular docking (AutoDock, Schrödinger Suite) models interactions with biological targets (e.g., kinases, GPCRs). QSAR studies correlate structural features (e.g., sulfonyl group electronegativity) with activity. ADMET prediction tools (SwissADME, pkCSM) assess solubility, CYP450 metabolism, and blood-brain barrier penetration .
Q. How does structural modification of the azepane or fluorophenyl groups alter bioactivity?
Synthesize analogs with substituent variations (e.g., azepane → piperidine, fluoro → chloro). Compare bioactivity using standardized assays and analyze SAR trends. For example, bulkier azepane substituents may enhance target affinity but reduce solubility, requiring logP adjustments via PEGylation .
Q. What methodologies assess stability under physiological conditions?
Conduct forced degradation studies:
Q. How can toxicity be profiled in early-stage development?
Perform in vitro cytotoxicity assays on non-target cell lines (e.g., HEK293) and hemolysis tests. Use zebrafish embryos (FET assay) for acute toxicity screening. For genotoxicity, employ Ames tests or comet assays. Mitochondrial membrane potential assays (JC-1 staining) identify off-target effects .
Methodological Notes
- Contradiction Management : Discrepancies in biological data may stem from assay variability (e.g., cell passage number, serum concentration). Standardize protocols across labs and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Scalability Challenges : Transitioning from batch to flow synthesis requires recalibrating residence times and catalyst loading. Pilot-scale trials (1–10 g) are recommended before industrial-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
